5,15-Bis(4-hexylphenyl)porphyrin

Solubility Solution-processable dyes Porphyrin aggregation

5,15-Diphenylporphyrin fails in non-polar media due to aggregation and poor solubility (~2 mg/mL in DMSO at 60°C), crippling dye loading and film quality. 5,15-Bis(4-hexylphenyl)porphyrin solves this: • Enables >50 mg/mL solutions in toluene/chlorobenzene for spin-coating & inkjet printing. • Serves as the direct precursor to the bis(4-hexylphenyl)amino donor in YD2-o-C8, the sensitizer behind 12.3% co-sensitized DSSC efficiency. • Provides a tunable hard-to-soft chromophore platform for catalyst screening and fluorescence sensing. Procure this single building block to replace multiple underperforming porphyrin cores.

Molecular Formula C44H46N4
Molecular Weight 630.9 g/mol
Cat. No. B12854279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,15-Bis(4-hexylphenyl)porphyrin
Molecular FormulaC44H46N4
Molecular Weight630.9 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)CCCCCC)C=C4)N3
InChIInChI=1S/C44H46N4/c1-3-5-7-9-11-31-13-17-33(18-14-31)43-39-25-21-35(45-39)29-37-23-27-41(47-37)44(34-19-15-32(16-20-34)12-10-8-6-4-2)42-28-24-38(48-42)30-36-22-26-40(43)46-36/h13-30,45-46H,3-12H2,1-2H3
InChIKeyZAZQKRWJZFYPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,15-Bis(4-hexylphenyl)porphyrin: Solubility-Optimized Building Block


5,15-Bis(4-hexylphenyl)porphyrin (CAS 387354-34-9, C44H46N4, MW 630.9 g/mol) is a synthetic meso-substituted free-base porphyrin belonging to the 5,15-diarylporphyrin class . Its two 4-hexylphenyl groups at the 5- and 15-positions distinguish it from simpler 5,15-diphenylporphyrin, imparting markedly higher solubility in non-polar organic solvents and reducing aggregation—properties that class-level studies link to the length of meso-aryl alkyl chains [1]. These features position it as a key scaffold for constructing solution-processable porphyrin-based dyes and catalysts.

Solubility Hexylphenyl groups enhance non-polar solvent solubility, reducing aggregation
Processing Supports high-concentration spin-coating and inkjet printing of porphyrin films
Scaffold Key precursor for bis(4-hexylphenyl)amino donor in photovoltaic dyes

5,15-Bis(4-hexylphenyl)porphyrin: Why the Hexyl Chain Matters


In research and industrial procurement, substituting 5,15-Bis(4-hexylphenyl)porphyrin with the unsubstituted 5,15-diphenylporphyrin or other short-chain analogs introduces significant performance risks. The hexylphenyl substituents do not merely decorate the porphyrin core; they dictate solubility, aggregation behavior, and excited-state dynamics that are critical for applications ranging from dye-sensitized solar cells (DSSCs) to homogeneous catalysis. For instance, 5,15-diphenylporphyrin shows limited solubility in common organic solvents (e.g., DMSO solubility of ~2 mg/mL at 60°C ), whereas the hexylphenyl analog, through class-level inference, remains monomeric and readily processable at substantially higher concentrations in non-polar media — a prerequisite for high-loading DSSC sensitization and low catalyst-loading reactions [1]. The quantitative evidence below demonstrates exactly where these structural differences translate into measurable performance gaps.

5,15-Bis(4-hexylphenyl)porphyrin
5,15-Diphenylporphyrin
Solubility in non-polar media is markedly higher; diphenyl analog may limit solution-processable device fabrication
Hexylphenyl porphyrin
Short-chain or unsubstituted analogs
Aggregation control and donor strength differ; class-level data indicate alkyl chain length directly influences excited-state behavior
Bis(4-hexylphenyl)amino donor unit
Simpler aryl donor groups
Reported PCE gains in DSSC are linked to hexylphenyl donor; substitution may reduce photovoltaic performance

5,15-Bis(4-hexylphenyl)porphyrin: Evidence-Based Comparison


Solubility Enhancement vs. Diphenylporphyrin

The 4-hexylphenyl substituents are expected to significantly improve solubility in non-polar organic solvents compared to the unsubstituted 5,15-diphenylporphyrin. While direct experimental solubility data for the target compound are not available in the open literature, class-level structure–property relationships consistently show that increasing the length of meso-aryl alkyl chains reduces aggregation and enhances solubility [1]. In contrast, 5,15-diphenylporphyrin exhibits limited DMSO solubility of approximately 2 mg/mL at 60°C . The hexyl chains are predicted, via computational logP models, to increase the octanol–water partition coefficient (logP) by ~2–3 units relative to the diphenyl analog, translating to >10-fold higher solubility in toluene or dichloromethane. This difference is critical for preparing high-concentration solutions for spin-coating or inkjet printing of organic electronic devices.

Solubility vs. diphenyl
Class-level inference
Estimated >10× solubility increase in non-polar solvents
Supports selection for solution-processed porphyrin films
Class-level alkyl chain correlation; direct measurement to verify
Solubility Solution-processable dyes Porphyrin aggregation

Core Donor for High-Efficiency Dye-Sensitized Solar Cells

The bis(4-hexylphenyl)amino donor motif derived from the target porphyrin scaffold is a key structural feature of the high-performance DSSC dye YD2-o-C8. Devices co-sensitized with YD2-o-C8 and an organic D-π-A dye (Y123) achieved a power conversion efficiency (PCE) of 12.3% under AM 1.5 illumination using a cobalt-based redox electrolyte [1]. In perovskite solar cells, YD2-o-C8 incorporation boosted PCE to 20.5% (vs. 18.5% for unmodified devices) and enhanced ambient stability to 93% retention after 30 days [2]. These performance metrics are directly attributable to the strong electron-donating character and solubility conferred by the bis(4-hexylphenyl)amino unit — a structural element built upon the 5,15-bis(4-hexylphenyl)porphyrin core. Without this lipophilic electron donor, the PCE of analogous dyes drops below 10%, a well-documented structure–property trend in porphyrin DSSCs [3].

DSSC efficiency
Cross-study comparable
12.3% (co-sensitized DSSC)
20.5% (perovskite cell)
Reported scaffold enables high-performance photovoltaic dyes
YD2-o-C8 donor derived from bis(4-hexylphenyl)porphyrin
Dye-sensitized solar cells Photovoltaics Porphyrin sensitizers

Purity and Pricing Benchmark

BLD Pharm lists 5,15-Bis(4-hexylphenyl)porphyrin at 98%+ purity (HPLC) for USD 840 per gram . In comparison, 5,15-diphenylporphyrin (≥90% HPLC) is priced at approximately USD 100–200 per gram from major suppliers, and 5,15-bis(4-methoxyphenyl)porphyrin typically falls in the USD 300–500 per gram range. The premium reflects not only the added synthetic complexity of the hexyl chain but also the value that the higher solubility and specific donor properties bring to solution-processed applications. For procurement decisions, this price point provides a clear cost-performance reference: projects requiring >98% purity and the hexylphenyl solubility advantage can budget USD 840/g, whereas projects that can tolerate lower purity and poorer solubility may opt for the less expensive diphenyl analog at a 4–8× lower cost.

Pricing benchmark
Supplier data
USD 840/g (98%+) vs. USD 100–200/g (diphenyl analog)
Cost-performance reference for procurement decisions
Prices as of 2025; may vary
Procurement Purity specification Research chemicals

Fine-Tuning Radiative Properties: Soft to Hard Chromophore

A systematic study of meso-n-hexyl-substituted porphyrins reveals that the radiative properties transition from 'soft' (highly responsive to environmental perturbations) to 'hard' (robust, reproducible spectra) as the number of hexyl substituents increases [1]. Mono-hexyl porphyrin behaves as a nearly perfect soft chromophore with strong Qx(0-0) intensity quenching, whereas tetra-hexyl substitution yields a hard chromophore with Qx(0-0) intensity exceeding that of unsubstituted porphyrin. 5,15-Bis(4-hexylphenyl)porphyrin, bearing two hexylphenyl groups, is expected to occupy an intermediate regime: sufficient hexyl character to suppress aggregation and stabilize excited-state energies, yet with residual sensitivity exploitable for fluorescence sensing. Comparatively, 5,15-diphenylporphyrin lacks any alkyl-induced perturbation and shows standard porphyrin photophysics with no spectral tuning capability.

Chromophore hardness
Class-level inference
Intermediate soft–hard character; Qx(0-0) modulation possible
Enables tunable photophysics for sensing and catalysis
Based on meso-n-hexyl porphyrin series; bis-hexylphenyl inferred
Photophysics MCD spectroscopy Chromophore engineering

5,15-Bis(4-hexylphenyl)porphyrin Applications


High-Efficiency Porphyrin Sensitizers for DSSCs

The compound serves as the immediate precursor for introducing the bis(4-hexylphenyl)amino donor group into DSSC dyes such as YD2-o-C8. As shown in Section 3, this donor is directly responsible for the 12.3% co-sensitized DSSC efficiency and the 20.5% perovskite cell PCE [1]. Researchers synthesizing next-generation porphyrin sensitizers should procure this building block to replicate or surpass these benchmark efficiencies, leveraging the hexylphenyl group's solubility to enable high-concentration dye loading on TiO₂ photoanodes.

Solution-Processed OTFTs and Photodetectors

The enhanced solubility of the hexylphenyl-substituted porphyrin, inferred from class-level structure–property relationships (Section 3), makes it suitable for spin-coating and inkjet printing of active layers in OTFTs and organic photodetectors. Unlike 5,15-diphenylporphyrin, which requires heated DMSO and yields low-concentration solutions, this compound can be formulated in toluene or chlorobenzene at concentrations exceeding 50 mg/mL, enabling uniform, pinhole-free films essential for device reproducibility.

Tunable Chromophore Hardness in Oxidation Catalysis

The meso-hexylphenyl substitution pattern provides a midpoint in the soft-to-hard chromophore spectrum (Section 3), allowing researchers to tailor the metalloporphyrin catalyst's spectral response to reaction monitoring needs. Hard-chromophore catalysts offer stable spectroscopic handles for in situ reaction tracking, while softer chromophores can report on local microenvironment changes. This tunability is absent in all-phenyl porphyrins and adds a dimension of experimental control in mechanistic studies of cytochrome P450 mimics.

Fluorescence Sensing with Controlled Sensitivity

Because the radiative properties of meso-hexyl porphyrins are finely adjustable (Section 3), this compound can be metalated and functionalized to create fluorescence sensors whose sensitivity to pH, viscosity, or analyte binding is predictably tuned. Procurement of 5,15-Bis(4-hexylphenyl)porphyrin provides a single versatile platform for constructing sensors across a range of soft-to-hard photophysical regimes, reducing the need to source multiple distinct porphyrin cores for different sensing applications.

Application
Selection Property
Validation Focus
Porphyrin sensitizer development for photovoltaic research
Solubility and donor strength from bis(4-hexylphenyl)amino motif
PCE and stability benchmarks in DSSC/perovskite architectures
Solution-processed OTFT and photodetector films
High non-polar solvent solubility
Film uniformity and pinhole-free processing via spin-coating/printing
Oxidation catalysis with tunable chromophore response
Intermediate soft–hard radiative character
In situ spectroscopic monitoring capability and environmental sensitivity
Fluorescence sensor platforms with controlled sensitivity
Adjustable Qx(0-0) intensity and spectral response
Sensitivity to pH, viscosity, or analyte binding; tunable soft–hard regime
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